molecular formula C15H12N2O3 B5594146 2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenol CAS No. 114333-42-5

2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenol

Cat. No.: B5594146
CAS No.: 114333-42-5
M. Wt: 268.27 g/mol
InChI Key: NOZPDMPDJUURTF-UHFFFAOYSA-N
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Description

2-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenol is an organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry. The presence of both phenol and methoxyphenyl groups in the structure contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenol typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-methoxybenzoic acid hydrazide with salicylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions for several hours to ensure complete cyclization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatographic techniques.

Types of Reactions:

    Oxidation: The phenolic group in the compound can undergo oxidation reactions to form quinones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted phenols.

Scientific Research Applications

2-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with biological macromolecules, while the oxadiazole ring can interact with enzymes and receptors. These interactions can modulate the activity of specific pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

  • 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]phenol
  • 2-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]phenol
  • 2-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]phenol

Comparison: Compared to its analogs, 2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenol exhibits unique properties due to the presence of the methoxy group. This group can enhance the compound’s solubility and influence its electronic distribution, potentially leading to different biological activities and reactivity profiles.

Properties

IUPAC Name

2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c1-19-11-8-6-10(7-9-11)14-16-17-15(20-14)12-4-2-3-5-13(12)18/h2-9,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOZPDMPDJUURTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40425192
Record name Phenol, 2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40425192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49669792
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

114333-42-5
Record name Phenol, 2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40425192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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